Cas no 122431-37-2 (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol)

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol 化学的及び物理的性質
名前と識別子
-
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
- 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole
- 2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one
- 2-Methyl-5-trifluoromethyl-2H-pyrazol-3-ol
- 2-METHYL-3-HYDROXY-5-TRIFLUOROMETHYLPYRAZOLE
- 3-(TRIFLUOROMETHYL)-1-METHYL-1H-PYRAZOL-5-OL
- 5-HYDROXY-1-METHYL-3-(TRIFLUOROMETHYL)PYRAZOLE
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, 2-Methyl-5-(trifluoromethyl)-2H-pyrazol-3-ol
- 5-Hydroxy-1-methyl-3-(trifluoromethyl)pyrazole >=97%
- 5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole, 99+%
- 5-Hydroxy-1-Methyl-3-trifluoroMethyl-1H-pyrazole, 99+% 1GR
- 122431-37-2
- EN300-104656
- 1-methyl-3-trifluoromethyl-5-pyrazolone
- SR-01000633860-1
- AC-27626
- AMY12273
- 1-methyl-3-(trifluoromethyl)pyrazol-5-one
- MLS000756059
- 5-Hydroxy-1-methyl-3-(trifluoromethyl)pyrazole, >=97%
- 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol
- A804890
- 1-methyl-3-trifluoromethyl-5-hydroxypyrazole
- FT-0608055
- CCG-43989
- MFCD00139833
- SMR000337731
- 5E-328S
- LVXYUCMRJAIULG-UHFFFAOYSA-N
- Bionet2_000182
- CHEMBL3145182
- 1-methyl-5-hydroxy-3-(trifluoromethyl)pyrazole
- DTXSID40361268
- 5-hydroxy-1-methyl-3-trifluoromethylpyrazole
- 356759-12-1
- A2578
- 5-Hydroxy-1-methyl-3trifluoromethylpyrazole
- 1H-Pyrazol-5-ol, 1-methyl-3-(trifluoromethyl)-
- SCHEMBL758498
- CS-0102859
- AKOS015898252
- C5H5F3N2O
- SCHEMBL537472
- SY106751
- 2-Methyl-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one
- HMS2605B15
- AKOS005070609
- J-504924
- Z1255450314
- SDCCGMLS-0065822.P001
- 5-Hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole
- 1-methyl-3-(trifluoromethyl)pyrazol-5-ol
- HMS1364I06
- ALBB-027254
- DB-062056
- STL388018
-
- MDL: MFCD00139833
- インチ: 1S/C5H5F3N2O/c1-10-4(11)2-3(9-10)5(6,7)8/h2,11H,1H3
- InChIKey: UGVAQFVQIHNCJV-UHFFFAOYSA-N
- SMILES: CN1C(=CC(=N1)C(F)(F)F)O
計算された属性
- 精确分子量: 166.03500
- 同位素质量: 166.03539727 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 220
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.8
- 分子量: 166.10
- Surface Charge: 0
- 互变异构体数量: 3
- トポロジー分子極性表面積: 32.3Ų
じっけんとくせい
- Color/Form: イエローソリッド
- 密度みつど: 1.423
- ゆうかいてん: 177-179 ºC
- Boiling Point: 106.4°Cat760mmHg
- フラッシュポイント: 18.1°C
- Refractive Index: 1.471
- PSA: 38.05000
- LogP: 1.14450
- Solubility: 使用できません
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol Security Information
- 危害声明: Irritant
- 危険物輸送番号:UN 2811 6.1 / PGIII
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S24/25
-
危険物標識:
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
- 安全术语:S24/25
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol 税関データ
- 税関コード:2933199090
- 税関データ:
中国税関番号:
2933199090概要:
2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB157232-1 g |
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, 95%; . |
122431-37-2 | 95% | 1 g |
€141.10 | 2023-07-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA02174-5g |
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol |
122431-37-2 | 5g |
¥3018.0 | 2021-09-04 | ||
eNovation Chemicals LLC | Y1318117-1G |
2-methyl-5-(trifluoromethyl)pyrazol-3-ol |
122431-37-2 | 97% | 1g |
$125 | 2023-05-13 | |
Enamine | EN300-104656-5.0g |
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol |
122431-37-2 | 95% | 5g |
$52.0 | 2023-05-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1173499-5g |
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol |
122431-37-2 | 98% | 5g |
¥405.00 | 2024-08-09 | |
TRC | M337703-25mg |
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol |
122431-37-2 | 25mg |
$ 64.00 | 2023-09-07 | ||
TRC | M337703-250mg |
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol |
122431-37-2 | 250mg |
$ 98.00 | 2023-09-07 | ||
Apollo Scientific | PC10250-1g |
5-Hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole |
122431-37-2 | 98+% | 1g |
£15.00 | 2025-02-19 | |
Enamine | EN300-104656-25.0g |
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol |
122431-37-2 | 95% | 25g |
$157.0 | 2023-05-03 | |
Enamine | EN300-104656-0.5g |
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol |
122431-37-2 | 95% | 0.5g |
$19.0 | 2023-10-28 |
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol 関連文献
-
Lang Tai,Sheng-Xin Sun,Kai Yue,Jian-Qi Chai,Shuai-Tao Hou,Guang-Yu Dai,Chun-Long Yang,Min Chen New J. Chem. 2023 47 12850
-
Stéphanie Vandekerckhove,Sofie De Moor,Dries Segers,Carmen de Kock,Peter J. Smith,Kelly Chibale,Norbert De Kimpe,Matthias D'hooghe Med. Chem. Commun. 2013 4 724
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-olに関する追加情報
Introduction to 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS No: 122431-37-2)
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, identified by its Chemical Abstracts Service (CAS) number 122431-37-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural and functional properties. This compound belongs to the pyrazole class, which is well-documented for its broad spectrum of biological activities and therapeutic potential. The presence of both a methyl group at the 1-position and a trifluoromethyl group at the 3-position, along with a hydroxyl group at the 5-position, imparts distinct electronic and steric characteristics that make it a valuable scaffold for drug discovery and development.
The trifluoromethyl group is particularly noteworthy in medicinal chemistry, as it is known to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles of small molecule drugs. This feature has been extensively exploited in the design of bioactive molecules targeting various diseases, including cancer, inflammation, and infectious disorders. The hydroxyl functionality at the 5-position of the pyrazole ring further contributes to the compound's reactivity and potential for further derivatization, enabling the synthesis of a diverse array of analogs with tailored biological properties.
In recent years, there has been a surge in research focused on developing novel therapeutic agents based on pyrazole derivatives. The structural motif of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has been investigated for its potential as an intermediate in the synthesis of kinase inhibitors, antiviral agents, and anti-inflammatory compounds. For instance, studies have demonstrated its utility in generating inhibitors targeting Janus kinases (JAKs), which play a crucial role in immune regulation and are implicated in various autoimmune diseases. The methyl substituent at the 1-position appears to facilitate optimal positioning within the active site of these enzymes, enhancing interactions with critical residues.
Moreover, the fluorinated pyrazole core has shown promise in overcoming drug resistance mechanisms associated with viral infections. Researchers have leveraged the electron-withdrawing nature of the trifluoromethyl group to improve binding interactions with viral proteases and polymerases. Preliminary computational studies suggest that this compound can effectively disrupt viral replication cycles by inhibiting key enzymatic steps. These findings align with broader trends in antiviral drug development, where fluorinated heterocycles are increasingly recognized for their ability to enhance drug efficacy and selectivity.
The hydroxylated pyrazole derivative also exhibits interesting pharmacokinetic properties. The presence of the hydroxyl group not only influences solubility but also opens avenues for conjugation with other functional groups or biomolecules, facilitating prodrug strategies or targeted delivery systems. Such modifications are essential for improving bioavailability and reducing off-target effects, which are critical considerations in modern drug design. Recent advances in prodrug technology have highlighted the potential of incorporating hydroxyl-containing heterocycles into molecular constructs designed for enhanced cellular uptake or tissue-specific localization.
From a synthetic chemistry perspective, 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol serves as a versatile building block for constructing more complex scaffolds. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, can be employed to introduce aryl or heteroaryl groups at various positions around the pyrazole ring. Additionally, palladium-catalyzed hydrogenation or oxidation reactions offer pathways to modulate electron density and reactivity. These synthetic strategies have been instrumental in generating libraries of derivatives for high-throughput screening (HTS), enabling rapid identification of lead compounds with desired pharmacological profiles.
The growing interest in fluorinated compounds has also spurred innovation in synthetic methodologies tailored to introducing trifluoromethyl groups efficiently and selectively. Reagents such as trifluoromethanesulfonate esters or organometallic intermediates derived from trifluoroacetic acid derivatives have become indispensable tools in fluorine chemistry. By integrating these reagents into multi-step syntheses of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, chemists can achieve high yields while maintaining regioselectivity—a critical factor when dealing with polycyclic systems like pyrazoles.
In conclusion, 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS No: 122431-37-2) represents a compelling example of how structural modifications within a heterocyclic framework can yield compounds with significant therapeutic potential. Its unique combination of substituents—methyl, trifluoromethyl, and hydroxyl"—provides a rich foundation for medicinal chemists to explore new drug targets and develop innovative treatment strategies across multiple disease areas. As research continues to uncover novel applications for this compound and its derivatives, it is poised to remain a cornerstone of pharmaceutical innovation in the coming years.
122431-37-2 (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol) Related Products
- 1805584-01-3(3-(Difluoromethyl)-5-fluoro-6-hydroxypyridine-2-carbonyl chloride)
- 2138163-24-1(5-amino-1-(butan-2-yl)-1,2-dihydropyridin-2-one)
- 1888944-91-9(5-(1-methylpiperidin-4-yl)-1,2-oxazole-3-carboxylic acid)
- 923201-97-2(N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-4-yl)methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide)
- 2229467-65-4(tert-butyl 3-3-(4-methoxypiperidin-4-yl)propylpiperidine-1-carboxylate)
- 62479-72-5(Formaldoxime trimer hydrochloride)
- 1251924-45-4((6-Amino-5-chloropyridin-3-yl)methanol)
- 1806199-47-2(Ethyl 3-iodo-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetate)
- 349627-09-4(2,5-dichloro-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide)
- 301176-65-8(N-{5-(4-methylphenyl)methyl-1,3-thiazol-2-yl}-2-3-(trifluoromethyl)phenoxyacetamide)

